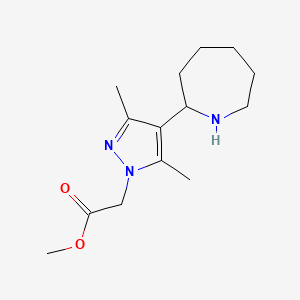![molecular formula C19H16N2 B11851861 4-Aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carbonitrile CAS No. 6629-87-4](/img/structure/B11851861.png)
4-Aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminospiro[cyclohex3ene-1,9’-fluorene]-3-carbonitrile is a complex organic compound with the molecular formula C19H16N2 It is characterized by a spirocyclic structure, which includes a cyclohexene ring fused to a fluorene moiety, with an amino group and a nitrile group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminospiro[cyclohex3ene-1,9’-fluorene]-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic intermediate, which is then functionalized to introduce the amino and nitrile groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 4-Aminospiro[cyclohex3ene-1,9’-fluorene]-3-carbonitrile may involve large-scale batch reactions. These processes are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis, allowing for the production of significant quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Aminospiro[cyclohex3ene-1,9’-fluorene]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
4-Aminospiro[cyclohex3ene-1,9’-fluorene]-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: It may be used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-Aminospiro[cyclohex3ene-1,9’-fluorene]-3-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The amino and nitrile groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological molecules. These interactions can influence the compound’s activity and specificity in various applications.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-aminospiro[cyclohex3ene-1,9’-fluorene]-3-carboxylate : This compound has a similar spirocyclic structure but with an ethyl ester group instead of a nitrile group.
- 4-Aminospiro[cyclohex3ene-1,9’-fluorene]-3-carboxylic acid : Similar structure with a carboxylic acid group.
Uniqueness
4-Aminospiro[cyclohex3ene-1,9’-fluorene]-3-carbonitrile is unique due to the presence of both an amino group and a nitrile group in a spirocyclic framework. This combination of functional groups and structural features provides distinct reactivity and potential for diverse applications compared to its analogs.
Properties
CAS No. |
6629-87-4 |
|---|---|
Molecular Formula |
C19H16N2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-aminospiro[cyclohexene-5,9'-fluorene]-1-carbonitrile |
InChI |
InChI=1S/C19H16N2/c20-12-13-11-19(10-9-18(13)21)16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8H,9-11,21H2 |
InChI Key |
MEWLHKUFRFZVQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(=C1N)C#N)C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



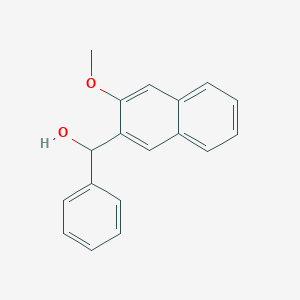
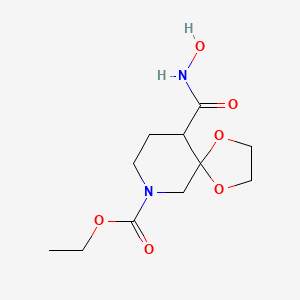

![Methyl 2-bromothiazolo[5,4-c]pyridine-7-carboxylate](/img/structure/B11851814.png)
![4-{[(Pyridin-3-yl)methyl]amino}quinazoline-6-carbaldehyde](/img/structure/B11851820.png)

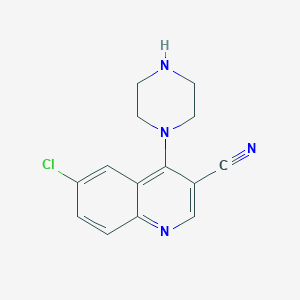
![tert-Butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11851831.png)
![2H-Pyran, tetrahydro-2-[[2-(1-naphthalenyl)-2-propenyl]oxy]-](/img/structure/B11851834.png)
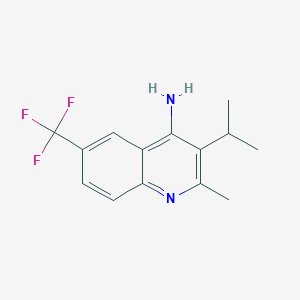
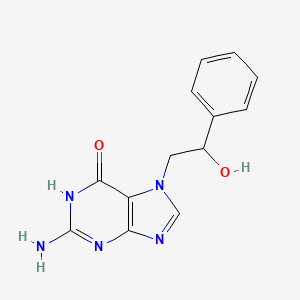
![7-Bromo-3,4,10,10a-tetrahydro-2H-pyrano[2,3-b]quinoline](/img/structure/B11851863.png)
